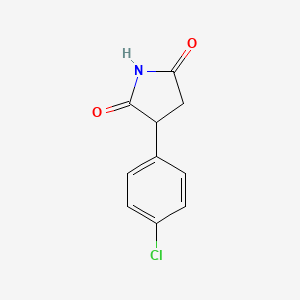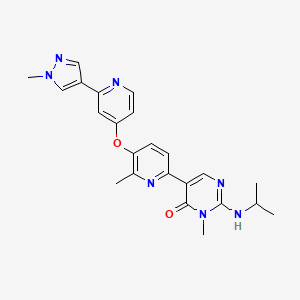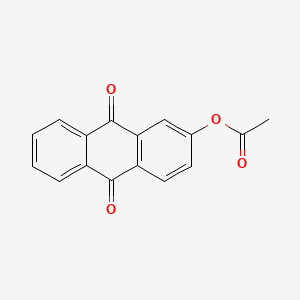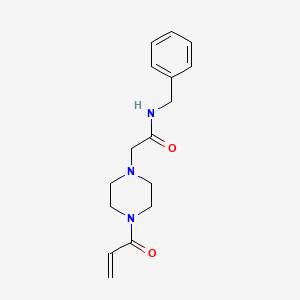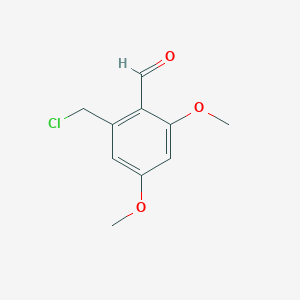
2-(Chlorométhyl)-4,6-diméthoxy-benzaldéhyde
Vue d'ensemble
Description
2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde is an organic compound characterized by the presence of a chloromethyl group (-CH2Cl) attached to a benzene ring that also contains methoxy groups (-OCH3) at the 4 and 6 positions, and an aldehyde group (-CHO) at the 2 position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chloromethylation Reaction: One common method involves the chloromethylation of 4,6-dimethoxybenzaldehyde using formaldehyde and hydrochloric acid in the presence of zinc chloride as a catalyst.
Gattermann-Koch Reaction: Another approach is the Gattermann-Koch reaction, where 4,6-dimethoxybenzaldehyde is reacted with carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: The industrial production of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde typically involves large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The chloromethyl group can be reduced to a methylene group (-CH2-).
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydroxide (NaOH) or other strong nucleophiles in a polar solvent.
Major Products Formed:
Oxidation: 2-(Chloromethyl)-4,6-dimethoxy-benzoic acid.
Reduction: 2-(Methyl)-4,6-dimethoxy-benzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive compounds.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde involves its interaction with its targets. The compound may bind to these targets, altering their function and leading to changes within the cell
Biochemical Pathways
Similar compounds have been known to influence various metabolic and signaling pathways . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These studies can provide insights into the potential ADME properties of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde, but direct studies on this specific compound are needed for accurate information.
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in enzyme activity, alterations in signal transduction, and effects on cell growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .
Analyse Biochimique
Biochemical Properties
2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution and electrophilic aromatic substitution reactions. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, making it a valuable intermediate in the synthesis of more complex molecules. This compound interacts with various enzymes and proteins, including glutathione S-transferases, which catalyze the conjugation of glutathione to electrophilic compounds. The interaction with glutathione S-transferases is crucial for the detoxification of reactive intermediates and the protection of cells from oxidative stress .
Cellular Effects
The effects of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and detoxification pathways. Additionally, 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux .
Molecular Mechanism
At the molecular level, 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This covalent modification can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit the activity of certain enzymes by forming stable adducts with their active sites, thereby preventing substrate binding and catalysis. Additionally, 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over extended periods. Long-term exposure to 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Studies in animal models have demonstrated that high doses of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde can cause oxidative stress, DNA damage, and apoptosis. These adverse effects are dose-dependent and highlight the importance of careful dosage selection in experimental studies .
Metabolic Pathways
2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress response. The compound is metabolized by enzymes such as cytochrome P450s and glutathione S-transferases, which facilitate its conversion to less reactive and more water-soluble metabolites. These metabolic transformations are essential for the elimination of the compound from the body and the prevention of toxic effects .
Transport and Distribution
The transport and distribution of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters, and can bind to intracellular proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde within cells can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde is an important determinant of its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde within these compartments can affect its interactions with biomolecules and its overall biological effects .
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)-benzaldehyde: Similar structure but lacks the methoxy groups.
4,6-Dimethoxybenzaldehyde: Lacks the chloromethyl group.
2-(Chloromethyl)-4-methoxybenzaldehyde: Similar but with only one methoxy group.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial fields. Its applications range from organic synthesis to potential pharmaceutical uses, highlighting its importance in both research and industry.
Propriétés
IUPAC Name |
2-(chloromethyl)-4,6-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-8-3-7(5-11)9(6-12)10(4-8)14-2/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVSEGISKNEBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435322 | |
| Record name | 2-(chloromethyl)-4,6-dimethoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166322-67-4 | |
| Record name | 2-(chloromethyl)-4,6-dimethoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(morpholin-4-ylmethyl)phenyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B1652884.png)
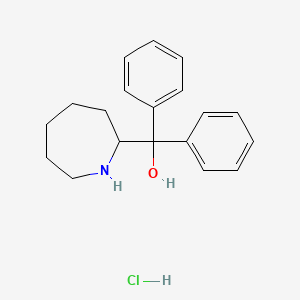
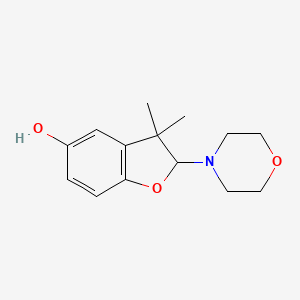
![4-(3-Fluorobenzyl)-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1652887.png)
![1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid](/img/structure/B1652888.png)
![(5aS,9aS)-1-(2-methoxyethyl)decahydropyrido[3,4-e][1,4]oxazepine](/img/structure/B1652889.png)
![(4-Phenoxyphenyl) 4-[6-(hexylcarbamoyloxy)hexylcarbamoyloxy]piperidine-1-carboxylate](/img/structure/B1652890.png)


![2,2,2-trifluoroethyl N-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B1652897.png)
